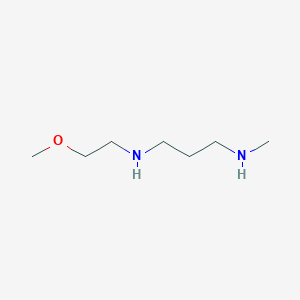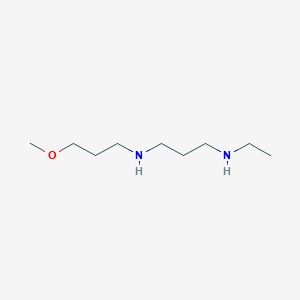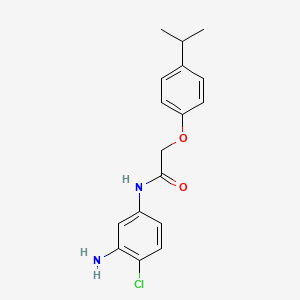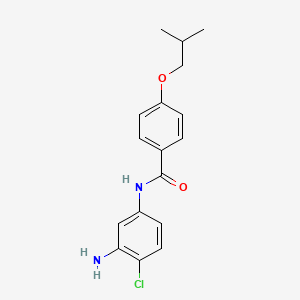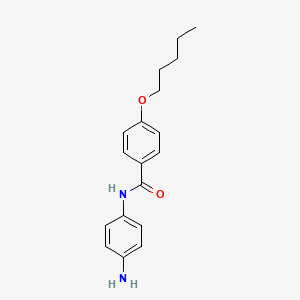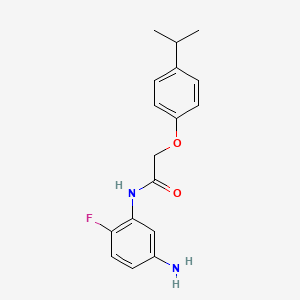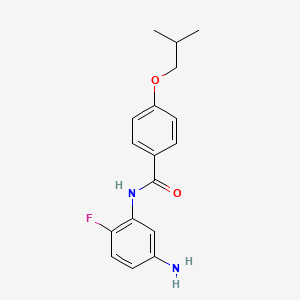![molecular formula C16H18FNO B1385180 N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline CAS No. 1040687-24-8](/img/structure/B1385180.png)
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline
Übersicht
Beschreibung
“N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline” is a biochemical used for proteomics research . It has a molecular formula of C16H18FNO and a molecular weight of 259.32 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C16H18FNO. This indicates that it contains 16 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 259.32 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Vibrational Contribution in Pharmaceuticals
Research on Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (EBDA), a molecule with structural similarities to N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline, highlights its potential pharmaceutical activity. FTIR and FT-Raman analysis, supported by quantum chemical studies, suggest possible charge transfer within the molecule, indicating its pharmaceutical potential (Amalanathan et al., 2015).
Antibiotic and Enzymatic Activity
A study involving derivatives of 2,4-dimethylphenoxy, a component of this compound, demonstrated significant antibiotic effects against both Gram-positive and Gram-negative bacteria. These derivatives also exhibited lipoxygenase inhibitory activity (Rasool et al., 2016).
Anticonvulsant Properties
Research on N-[(2,6-Dimethylphenoxy)alkyl]aminoalkanols, closely related to the compound , has shown notable anticonvulsant activity in various in vivo tests. This suggests potential for this compound in anticonvulsant applications (Waszkielewicz et al., 2015).
Conformational Analysis in Different Environments
The crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, structurally related to this compound, were investigated to understand their molecular conformations in various environments. This study provides insight into how the compound might behave under different conditions (Nitek et al., 2020).
Optical Materials for Nonlinear Optics
The structure and packing of 2,4,6-tris(3,4-Dimethylphenoxy)-1,3,5-triazine, similar to this compound, were analyzed for applications in nonlinear optics. This highlights the potential of such compounds in optical materials (Boese et al., 2002).
Antiviral Potential
A series of N-(2,5-dimethylphenoxy)- and N-(2,3,5-trimethylphenoxy)alkylaminoalkanols were synthesized and evaluated for anticonvulsant and antiviral activities, suggesting possible applications of this compound in antiviral treatments (Waszkielewicz et al., 2015).
Protonation Influence on Geometry
The influence of protonation on the geometry of compounds structurally similar to this compound was studied, providing insights into how protonation affects molecular structures and interactions, relevant to pharmaceutical applications (Nitek et al., 2022).
Potential Pesticide Application
N-derivatives of dimethylphenoxyacetamide, sharing structural components with this compound, were characterized as potential pesticides, indicating the compound's potential use in agricultural applications (Olszewska et al., 2011).
Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, related to the chemical structure , are important in medicinal chemistry, such as dipeptidyl peptidase IV inhibitors, highlighting the compound's relevance in drug development (Singh & Umemoto, 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12-3-4-13(2)16(11-12)19-10-9-18-15-7-5-14(17)6-8-15/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOQKXISLFIHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


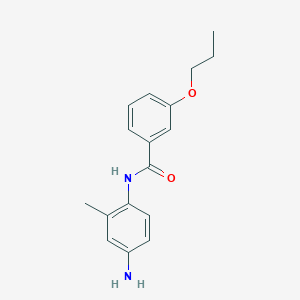


![N-Ethyl-3-[(2-methoxyethyl)amino]propanamide](/img/structure/B1385104.png)
